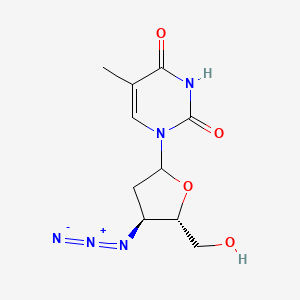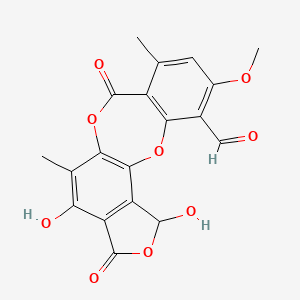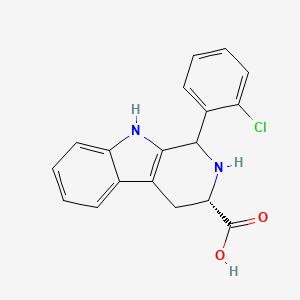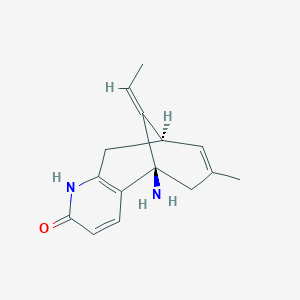
Concanavalin
Overview
Description
Concanavalin is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Concanavalin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Concanavalin including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Model for Acute Hepatitis : Concanavalin A is used as a model for acute immune-mediated hepatitis in mice, relevant to human autoimmune hepatitis and acute viral hepatitis. This model helps understand the pathogenesis of liver diseases and immune activation mechanisms (Heymann et al., 2015).
Neurological Research : It blocks the desensitization of glutamate receptors on insect muscle fibers, providing insights into neurotransmitter functions and receptor dynamics (Mathers & Usherwood, 1976).
Cell Surface Dynamics : Concanavalin A is employed in studying cell surface structures and metabolic stimulation mechanisms, as shown in its impact on potassium compartmentation in Ehrlich ascites tumor cells (Inoue et al., 1975).
Myelin Research : It aids in visualizing carbohydrates in myelin, helping to understand nerve structure and function (Wood & McLaughlin, 1975).
Cancer Therapy : Concanavalin A demonstrates anti-tumor properties, inducing autophagy in hepatoma cells and potentially acting as an anti-cancer agent (Lei & Chang, 2007); (Li et al., 2011).
Binding Specificity in Cancer Treatment : Studies on Concanavalin A's carbohydrate binding specificity reveal insights into its potential for treating cancerous tumors (Gerlits et al., 2017).
Glucose Sensing in Diabetes : Concanavalin A's application in affinity biosensors for in vivo glucose monitoring in diabetics is explored, considering its glucose- and mannose-specific lectin properties (Ballerstadt et al., 2006).
Embryonic Development : It has been used to study protein synthesis during preimplantation mouse embryogenesis, contributing to developmental biology research (Magnuson & Epstein, 1981).
Leukocyte Metabolism : Concanavalin A serves as a probe for studying leukocyte metabolic stimulation, enhancing understanding of immune cell functions (Romeo et al., 1974).
Plant Cell Agglutination : Its agglutinating effects on protoplasts from Daucus carota provide insights into plant cell biology and membrane structures (Glimelius et al., 1974).
Oncornavirus Research : Concanavalin A is utilized in the purification of oncornaviruses, aiding in virological studies and understanding of virus-cell interactions (Stewart et al., 1973).
Membrane Enzyme Studies : It perturbs membrane enzymes, activating Mg++-ATPase and inactivating 5′-nucleotidase, which is critical for understanding cell signaling and enzyme regulation (Carraway et al., 1975).
Neural Development : Its impact on neurulation and nuclear migration in chick embryos contributes to neurodevelopmental research (Lee, 1976).
Liver Cell Damage Study : Concanavalin A is used to study liver cell damage and intracellular pathways triggered by tumor necrosis factor in mice, advancing hepatology research (Trautwein et al., 1998).
Olfactory Development : It binds to the epithelial surface of the developing mouse olfactory placode, providing insights into sensory organ development (Smuts, 1977).
properties
IUPAC Name |
1-[(4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOMLICNUCNMMY-KJFJCRTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Concanavalin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782654.png)



![(8S)-6-amino-2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B7782684.png)
![methyl 2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetate](/img/structure/B7782686.png)



![2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B7782721.png)

![13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B7782737.png)

